molecular formula C15H26N2O2 B7445628 N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide

N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide

Cat. No.: B7445628
M. Wt: 266.38 g/mol
InChI Key: UYENCOQGILOTNJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethyl group, and a prop-2-enamido group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide typically involves multiple steps. One common method starts with the preparation of the cyclopentyl and ethyl amine precursors. These precursors are then reacted with acryloyl chloride to form the prop-2-enamido group. The final step involves the coupling of this intermediate with a pentanamide derivative under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Diacetone acrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    Entacapone: A compound with a similar enamide structure, used as a catechol-O-methyltransferase (COMT) inhibitor in the treatment of Parkinson’s disease.

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-cyclopentyl-N-ethyl-2-(prop-2-enoylamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-4-9-13(16-14(18)5-2)15(19)17(6-3)12-10-7-8-11-12/h5,12-13H,2,4,6-11H2,1,3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYENCOQGILOTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)C1CCCC1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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